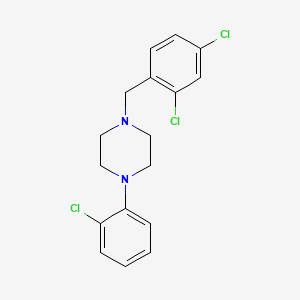![molecular formula C15H16BrClN2S B3440921 1-[(5-bromo-2-thienyl)methyl]-4-(2-chlorophenyl)piperazine](/img/structure/B3440921.png)
1-[(5-bromo-2-thienyl)methyl]-4-(2-chlorophenyl)piperazine
Overview
Description
1-[(5-bromo-2-thienyl)methyl]-4-(2-chlorophenyl)piperazine, also known as BRL 15572, is a compound that has been extensively researched for its potential use in the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of 1-[(5-bromo-2-thienyl)methyl]-4-(2-chlorophenyl)piperazine 15572 is not fully understood, but it is believed to act as a selective antagonist of the 5-HT2C receptor. This receptor is involved in the regulation of mood, appetite, and cognition, and is a target for the treatment of various neurological disorders. By blocking the 5-HT2C receptor, this compound 15572 may modulate the activity of other neurotransmitter systems, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound 15572 has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase levels of dopamine and serotonin in the prefrontal cortex, as well as increase levels of acetylcholine in the hippocampus. Additionally, this compound 15572 has been shown to increase neurogenesis in the hippocampus, which may contribute to its cognitive-enhancing effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(5-bromo-2-thienyl)methyl]-4-(2-chlorophenyl)piperazine 15572 in lab experiments is that it has been extensively studied and has a well-defined mechanism of action. Additionally, it has been shown to have therapeutic effects in animal models of various neurological disorders, making it a promising candidate for further research. However, one limitation of using this compound 15572 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 1-[(5-bromo-2-thienyl)methyl]-4-(2-chlorophenyl)piperazine 15572. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models. Additionally, further research is needed to determine the safety and efficacy of this compound 15572 in humans, which could pave the way for clinical trials. Finally, there is a need for more research on the mechanism of action of this compound 15572, as this could lead to the development of more targeted and effective treatments for neurological disorders.
Scientific Research Applications
1-[(5-bromo-2-thienyl)methyl]-4-(2-chlorophenyl)piperazine 15572 has been studied extensively for its potential use in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as antipsychotic effects in a rat model of schizophrenia. Additionally, this compound 15572 has been found to improve cognitive function in animal models of Alzheimer's disease.
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-(2-chlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrClN2S/c16-15-6-5-12(20-15)11-18-7-9-19(10-8-18)14-4-2-1-3-13(14)17/h1-6H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBONCDIVBCARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)Br)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3440845.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(4-nitrophenoxy)benzamide](/img/structure/B3440851.png)
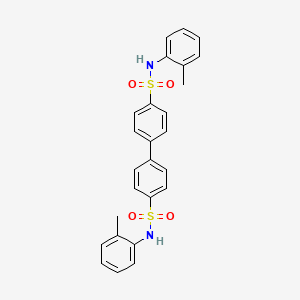
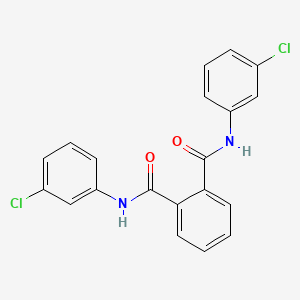
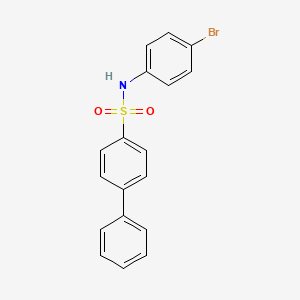


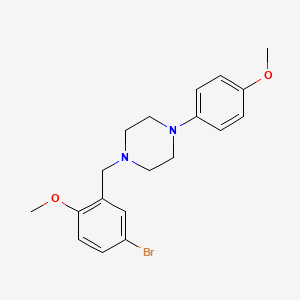
![1-(4-methoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3440906.png)

![1-[(5-bromo-2-furyl)methyl]-4-(2-chlorophenyl)piperazine](/img/structure/B3440914.png)

